![molecular formula C18H26N2O2 B024212 1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)
1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone
Übersicht
Beschreibung
CAY10435 is a β-ketooxazapyridine compound known for its selective inhibition of fatty acid amide hydrolase (FAAH). This compound exhibits antimicrobial properties and binds non-competitively to the FAAH of Dictyostelium discoideum, demonstrating a dissociation constant (Kd) value of 0.57 nM .
Vorbereitungsmethoden
Die Synthese von CAY10435 beinhaltet die Bildung der β-Ketooxazapyridin-StrukturIndustrielle Produktionsmethoden würden wahrscheinlich die Optimierung dieser Schritte für die großtechnische Synthese beinhalten, um hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
CAY10435 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid gefördert werden.
Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid beinhalten.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen Nucleophile Abgangsgruppen im Molekül ersetzen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan und Ethanol sowie Katalysatoren wie Palladium auf Kohlenstoff. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone is primarily recognized for its potent inhibitory effects on FAAH, an enzyme responsible for the degradation of endocannabinoids such as anandamide. The inhibition of FAAH can lead to increased levels of these signaling molecules, which has several therapeutic implications:
- Pain Management : Increased anandamide levels can enhance analgesic effects, making this compound a potential candidate for developing new pain relief medications.
- Anti-inflammatory Properties : By modulating endocannabinoid signaling pathways, it may help manage inflammation-related conditions.
Studies have shown that this compound exhibits high affinity for FAAH with Ki values indicating strong inhibitory effects, suggesting its potential as a lead compound for analgesic or anti-inflammatory agents .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It binds non-competitively to FAAH in microbial models such as Dictyostelium discoideum, demonstrating potential applications in developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have been conducted to explore the efficacy and applications of this compound:
- Study on Pain Relief : A study demonstrated that administration of this compound effectively reduced pain responses in animal models by increasing anandamide levels through FAAH inhibition.
- Antimicrobial Resistance Research : Research highlighted its potential in combating microbial resistance by inhibiting specific pathways within microbial cells.
- Neurodegenerative Disease Models : Investigations into its effects on neurodegenerative diseases showed promise due to enhanced endocannabinoid signaling pathways.
Wirkmechanismus
CAY10435 exerts its effects by binding non-competitively to FAAH, inhibiting its activity. This inhibition prevents the hydrolysis of fatty acid amides, leading to increased levels of endocannabinoids and other bioactive lipids. The molecular targets and pathways involved include the endocannabinoid signaling pathway, which plays a role in pain sensation, mood regulation, and immune response .
Vergleich Mit ähnlichen Verbindungen
CAY10435 ist unter den FAAH-Inhibitoren einzigartig aufgrund seiner β-Ketooxazapyridin-Struktur und hohen Selektivität. Ähnliche Verbindungen umfassen:
URB597: Ein weiterer FAAH-Inhibitor mit einer anderen chemischen Struktur.
PF-04457845: Ein potenter und selektiver FAAH-Inhibitor, der in klinischen Studien eingesetzt wird.
JZL195: Ein Inhibitor, der sowohl FAAH als auch Monoacylglycerol-Lipase (MAGL) angreift.
Im Vergleich zu diesen Verbindungen machen die einzigartige Struktur und die hohe Selektivität von CAY10435 es zu einem wertvollen Werkzeug in der Forschung, die sich auf FAAH und verwandte Pfade konzentriert .
Biologische Aktivität
1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone, also known as CAY10435, is a synthetic compound that has garnered attention for its diverse biological activities. This compound primarily functions as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids and other lipid signaling molecules. The inhibition of FAAH has implications for various therapeutic areas, including pain management, inflammation, and neuroprotection.
The primary mechanism of action for this compound is its inhibition of FAAH. By blocking this enzyme, the compound increases the levels of fatty acid amides, such as anandamide, which can enhance cannabinoid receptor signaling and exert analgesic and anti-inflammatory effects.
Key Pathways Affected:
- Endocannabinoid System : Inhibition of FAAH leads to elevated levels of endocannabinoids that modulate pain and inflammation.
- Neuroprotective Effects : Increased anandamide levels may provide neuroprotective benefits in neurodegenerative diseases.
Biological Activity Overview
This compound has demonstrated significant biological activities across various studies:
Case Study 1: FAAH Inhibition and Pain Management
In a study evaluating the effects of this compound on pain models, researchers observed that administration led to significant analgesic effects in rodent models. The compound's ability to elevate anandamide levels was correlated with reduced pain sensitivity.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of oxazolo[4,5-b]pyridine derivatives. The results indicated that this compound exhibited substantial antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential application in treating resistant infections.
Research Findings
Research findings highlight the compound's multifaceted biological activities:
- In Vitro Studies : Showed that this compound effectively inhibits FAAH in cell cultures and enhances endocannabinoid signaling pathways.
- In Vivo Studies : Demonstrated significant anti-inflammatory effects through modulation of GSK-3β activity, indicating potential for developing new anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs .
Eigenschaften
IUPAC Name |
1-([1,3]oxazolo[4,5-b]pyridin-2-yl)dodecan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-2-3-4-5-6-7-8-9-10-12-15(21)18-20-17-16(22-18)13-11-14-19-17/h11,13-14H,2-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWBDQAPIZBSRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-oxazolo[4,5-b]pyridin-2-yl-1-dodecanone interact with FAAH and what are the downstream effects observed in the brain?
A1: this compound is a selective inhibitor of FAAH []. FAAH is an enzyme responsible for the breakdown of anandamide, an endocannabinoid neurotransmitter. By inhibiting FAAH, this compound increases the levels of anandamide in the brain. This increase in anandamide levels has been shown to produce a subset of cannabinoid receptor agonist effects []. The study demonstrated that this compound effectively reduced tritium accumulation in the thalamus, somatosensory cortex, visual cortex, caudate putamen, and cerebellum of mice brains, indicating regional inhibition of FAAH activity [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.